2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Description
2-(7-Chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a chlorine atom at position 7 and a sulfanyl-acetamide moiety at position 2. This compound belongs to a class of molecules studied for their biological activity, particularly as kinase inhibitors or antimicrobial agents. Its structural complexity necessitates precise crystallographic analysis for validation, often employing tools like SHELXL for refinement .
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-5-11(2)7-13(6-10)19-15(23)9-25-16-20-14-4-3-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVYEDZYPVIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide is a member of the sulfanylamide class of organic molecules. Its unique structure, featuring a pyrido[1,2-a][1,3,5]triazin ring system along with a sulfanyl and acetamide group, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN4O2S
- Molecular Weight : 398.88 g/mol
- CAS Number : Not specified in the sources.
The compound's structure includes:
- A chlorinated pyrido[1,2-a][1,3,5]triazin ring.
- A sulfanyl group linked to an acetamide.
- A dimethylphenyl substituent that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include derivatives of 2-chloro-4-oxopyrido[1,2-a][1,3,5]triazin and appropriate amines. Common solvents used in the synthesis include dichloromethane or dimethylformamide with catalysts like triethylamine or pyridine to optimize yields.
Biological Activity
Although specific data on the biological activity of this compound is limited, related compounds have demonstrated various pharmacological properties:
Antimicrobial Activity
Compounds with similar structural features have shown significant antimicrobial properties. The mechanism of action often involves binding to bacterial enzymes or receptors, inhibiting their function and thus preventing bacterial growth.
Interaction with Biological Targets
The biological activity is believed to stem from its ability to interact with various biological targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity associated with signal transduction pathways.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into its unique characteristics and potential applications:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Contains methoxy group instead of dimethylphenyl | Different electronic properties due to methoxy group |
| N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamide | Ethoxy group instead of dimethylphenyl | Variation in solubility and reactivity |
| 5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylidene | Contains bis(dimethylphenyl) groups | Enhanced stability and potential for diverse interactions |
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, research on related sulfanylamides indicates promising results in areas such as:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Certain compounds in this class have demonstrated efficacy against viral infections by targeting viral enzymes.
Comparison with Similar Compounds
Methodological Considerations
The structural comparisons above rely on crystallographic refinement via SHELXL, which minimizes model bias and ensures accuracy in bond-length and angle measurements . Validation tools like PLATON are critical for detecting crystallographic anomalies, ensuring reliable comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
